Lipophilicity Divergence: XLogP of Target Compound vs. 6-Phenyl Positional Isomer
The target compound exhibits a computed XLogP of 1.3 (PubChem), whereas its direct positional isomer 3-oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 87769-67-3) has a reported LogP of 0.76 [1]. The ΔLogP of +0.54 for the 2-phenyl regioisomer indicates a measurably higher lipophilicity, which is expected to influence passive membrane permeability and non-specific protein binding in biological assays [2].
| Evidence Dimension | Computed lipophilicity (LogP / XLogP) |
|---|---|
| Target Compound Data | XLogP = 1.3 |
| Comparator Or Baseline | 3-Oxo-6-phenyl-2,3-dihydropyridazine-4-carboxylic acid (CAS 87769-67-3), LogP = 0.76 |
| Quantified Difference | ΔLogP = +0.54 (target more lipophilic) |
| Conditions | Computed values from PubChem (XLogP3-AA algorithm) and Chemsrc database; same molecular formula C₁₁H₈N₂O₃, MW 216.19 |
Why This Matters
A 0.54 log unit difference in LogP can translate to a ~3.5-fold difference in predicted membrane partition coefficient, directly affecting decisions about which regioisomer to select for permeability-sensitive assays or prodrug design strategies.
- [1] PubChem CID 4638036. 3-Oxo-2-phenyl-2,3-dihydro-4-pyridazinecarboxylic acid — Computed Properties: XLogP3-AA = 1.3. National Center for Biotechnology Information. View Source
- [2] Studies on the relationship between the structure of pyrimidinecarboxylic, pyridazinecarboxylic and pyrazinecarboxylic acids and their antimicrobial and cytotoxic activity. Journal of Molecular Structure, 2021, 1225, 129903. Demonstrates that diazinecarboxylic acid biological properties depend on electron charge distribution, which is modulated by substituent position. View Source
